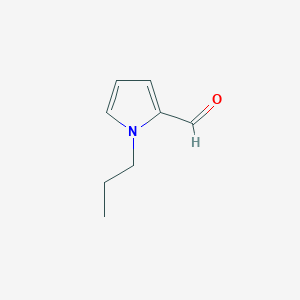

1-propyl-1H-pyrrole-2-carbaldehyde

Description

Significance of Pyrrole (B145914) Derivatives as Chemical Scaffolds

Pyrrole, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. bohrium.comnih.govresearchgate.netresearchgate.net Its derivatives are found in a wide array of natural products and synthetic molecules with diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. nih.govresearchgate.netresearchgate.netnih.gov The pyrrole ring's electron-rich nature makes it susceptible to electrophilic substitution and allows for the construction of complex molecular architectures. wikipedia.org This inherent reactivity, combined with the ability to modify the ring at various positions, makes pyrrole a versatile template for drug discovery and the development of functional materials. bohrium.comresearchgate.net

Strategic Importance of the Formyl Group in Pyrrole Chemistry

The presence of a formyl group at the 2-position of the pyrrole ring is of strategic importance for several reasons. The aldehyde functionality is a versatile chemical handle that can participate in a wide range of chemical transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form imines, oximes, and other derivatives. researchgate.netresearchgate.net Furthermore, the formyl group can direct further substitution on the pyrrole ring and is a key precursor in the synthesis of more complex heterocyclic systems, such as porphyrins and other polypyrrolic structures. mdpi.comrsc.org The synthesis of pyrrole-2-carbaldehydes can be achieved through various methods, including the Vilsmeier-Haack reaction, which is a widely used and efficient method for formylating electron-rich aromatic and heterocyclic compounds. orgsyn.orggoogle.com

Scope and Research Focus on 1-Propyl-1H-pyrrole-2-carbaldehyde

This article will specifically focus on this compound, an N-alkylated derivative of pyrrole-2-carbaldehyde. The propyl group at the nitrogen atom influences the compound's physical properties, such as its solubility and boiling point, and can also have steric and electronic effects on its reactivity. The primary research interest in this compound lies in its utility as a building block in organic synthesis. Its bifunctional nature, possessing both the reactive pyrrole nucleus and the versatile aldehyde group, makes it a valuable intermediate for the construction of more elaborate molecules.

Structure

3D Structure

Properties

IUPAC Name |

1-propylpyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-5-9-6-3-4-8(9)7-10/h3-4,6-7H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVXXKFZMHRLLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629576 | |

| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89686-22-6 | |

| Record name | 1-Propyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization

The synthesis of 1-propyl-1H-pyrrole-2-carbaldehyde typically involves the N-alkylation of a pyrrole (B145914) derivative followed by formylation, or the formylation of N-propylpyrrole. A common and effective method for introducing the formyl group onto the pyrrole ring is the Vilsmeier-Haack reaction. orgsyn.org This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. orgsyn.orggoogle.com The N-propylpyrrole is then treated with this reagent to introduce the aldehyde group, predominantly at the C2 position due to the directing effect of the nitrogen atom.

Another synthetic approach involves the N-alkylation of pre-formed pyrrole-2-carbaldehyde. This can be achieved by deprotonating pyrrole-2-carbaldehyde with a suitable base, such as sodium hydride, followed by reaction with a propyl halide (e.g., propyl bromide). prepchem.com

The characterization of this compound is accomplished through standard spectroscopic techniques.

Physical and Spectroscopic Properties of this compound:

| Property | Value |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol scbt.com |

| Appearance | Liquid |

| Boiling Point | Not readily available |

| CAS Number | 89686-22-6 sigmaaldrich.com |

| ¹H NMR Spectroscopy | Expected signals for the propyl group (triplet, sextet, triplet) and the pyrrole ring protons, as well as a singlet for the aldehyde proton. |

| ¹³C NMR Spectroscopy | Expected signals for the carbons of the propyl group, the pyrrole ring, and the carbonyl carbon of the aldehyde. |

| Infrared (IR) Spectroscopy | Characteristic absorption band for the C=O stretch of the aldehyde group (typically around 1660-1700 cm⁻¹). |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to its molecular weight. uni.lu |

Chemical Reactivity and Transformations

Reactions Involving the Aldehyde Group

The aldehyde functionality is a primary site for a variety of chemical transformations:

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 1-propyl-1H-pyrrole-2-carboxylic acid, using standard oxidizing agents.

Reduction: The aldehyde can be reduced to the corresponding alcohol, (1-propyl-1H-pyrrol-2-yl)methanol, using reducing agents such as sodium borohydride.

Condensation Reactions: It undergoes condensation reactions with amines to form imines (Schiff bases), with hydroxylamine (B1172632) to form oximes, and with hydrazines to form hydrazones. researchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds.

Wittig Reaction: The Wittig reaction can be employed to convert the aldehyde into an alkene, providing a route to extend the carbon chain.

Henry Reaction: The Henry reaction (nitroaldol reaction) with nitroalkanes provides a method for carbon-carbon bond formation.

Reactions Involving the Pyrrole Ring

The electron-rich pyrrole ring is susceptible to electrophilic substitution reactions. The formyl group is a deactivating group, which can influence the position of further substitution.

Electrophilic Substitution: Reactions such as nitration, halogenation, and sulfonation can occur on the pyrrole ring, typically at the C4 or C5 positions. The conditions for these reactions need to be carefully controlled to avoid polymerization or decomposition of the pyrrole ring.

Cyclization Reactions: The bifunctional nature of this compound makes it a valuable precursor in cyclization reactions to form fused heterocyclic systems. For example, it can be used in the synthesis of pyrrolo[1,2-a]pyrazines. researchgate.net

Synthesis of Polypyrrolic Systems

Pyrrole-2-carbaldehydes are crucial building blocks in the synthesis of porphyrins and other polypyrrolic macrocycles. Condensation reactions of this compound with other pyrrole derivatives can lead to the formation of dipyrromethanes, which are key intermediates in porphyrin synthesis.

Spectroscopic Characterization and Computational Chemistry of 1 Propyl 1h Pyrrole 2 Carbaldehyde Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

For the pyrrole (B145914) ring protons of 1-propyl-1H-pyrrole-2-carbaldehyde, three distinct signals are anticipated. The proton at position 5 (H-5) is expected to appear as a doublet of doublets, coupled to both H-4 and H-3. The H-4 proton would also present as a doublet of doublets, coupled to H-5 and H-3. The H-3 proton, adjacent to the aldehyde group, would likely be observed as a doublet of doublets as well, with couplings to H-4 and H-5. The aldehyde proton is expected to appear as a singlet at a significantly downfield chemical shift.

The propyl group will exhibit characteristic signals: a triplet for the terminal methyl (CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrrole nitrogen.

A comparative analysis of related compounds, such as 1-benzyl-1H-pyrrole-2-carbaldehyde, shows the aldehyde proton at approximately 9.56 ppm (s), the pyrrole protons in the range of 6.27-7.31 ppm, and the benzylic protons at 5.56 ppm (s). rsc.org For pyrrole-2-carboxaldehyde itself, the aldehyde proton appears around 9.570 ppm, with the ring protons resonating at approximately 7.235 ppm, 7.028 ppm, and 6.308 ppm. chemicalbook.com

Table 1: Representative ¹H NMR Data for Pyrrole-2-carboxaldehyde Analogues

| Compound | Aldehyde-H (ppm) | Pyrrole-H (ppm) | N-substituent-H (ppm) | Solvent |

| Pyrrole-2-carboxaldehyde | 9.570 (s) | 7.235 (dd), 7.028 (dd), 6.308 (dd) | - | Acetone |

| 1-Benzyl-1H-pyrrole-2-carbaldehyde | 9.56 (s) | 6.97 (d), 6.27 (t) | 7.15-7.31 (m, Ar-H), 5.56 (s, CH₂) | CDCl₃ |

Data sourced from multiple references. rsc.orgchemicalbook.com This table is for illustrative purposes and shows the general chemical shift regions for key protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each of the eight carbon atoms.

The carbonyl carbon of the aldehyde group is anticipated to have the most downfield chemical shift, typically in the range of 175-185 ppm. The pyrrole ring carbons will resonate in the aromatic region, with the carbon atom bearing the aldehyde group (C-2) being the most deshielded among them. The other three pyrrole carbons (C-3, C-4, and C-5) will have chemical shifts characteristic of their position in the heterocyclic ring. The three carbon atoms of the propyl group will appear in the aliphatic region of the spectrum.

In the case of 1-benzyl-1H-pyrrole-2-carbaldehyde, the carbonyl carbon is observed at 179.6 ppm, and the pyrrole carbons appear at 131.5, 124.9, and 110.2 ppm. The benzylic carbon resonates at 52.0 ppm. rsc.org For comparison, the imine carbon in N-phenyl(pyrrol-2-yl)methylenimine has a chemical shift of 150.3 ppm, and the pyrrole ring carbons are found at approximately 109.8, 116.7, 123.7, and 130.7 ppm. researchgate.net

Table 2: Representative ¹³C NMR Data for Pyrrole-2-carboxaldehyde Analogues

| Compound | C=O (ppm) | Pyrrole-C (ppm) | N-substituent-C (ppm) | Solvent |

| 1-Benzyl-1H-pyrrole-2-carbaldehyde | 179.6 | 131.5, 124.9, 110.2 | 137.6, 128.8, 127.8, 127.3 (Ar-C), 52.0 (CH₂) | CDCl₃ |

| N-phenyl(pyrrol-2-yl)methylenimine | 150.3 (C=N) | 130.7, 123.7, 116.7, 109.8 | - | - |

Data sourced from multiple references. rsc.orgresearchgate.net This table is for illustrative purposes and shows the general chemical shift regions for key carbons.

Advanced NMR Techniques for Structural Elucidation (e.g., DEPT, COSY, HMQC, HMBC)

Distortionless Enhancement by Polarization Transfer (DEPT): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons would be absent.

Correlation Spectroscopy (COSY): A COSY experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, cross-peaks would be expected between the coupled protons of the pyrrole ring and between the adjacent methylene and methyl protons of the propyl group.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It is a powerful tool for assigning carbon signals based on the known assignments of their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, a correlation between the aldehyde proton and the C-2 and C-3 carbons of the pyrrole ring would be expected. Similarly, correlations between the N-CH₂ protons of the propyl group and the C-2 and C-5 carbons of the pyrrole ring would confirm the point of attachment. mdpi.com

Quantum-Mechanical Driven ¹H Iterative Full Spin Analysis (QM-HiFSA)

Quantum-Mechanical Driven ¹H Iterative Full Spin Analysis (QM-HiFSA) is a sophisticated computational method that can accurately simulate and analyze complex ¹H NMR spectra. This technique goes beyond simple first-order analysis and can deconvolute overlapping multiplets and extract precise chemical shifts and coupling constants. By iteratively fitting a quantum mechanically calculated spectrum to the experimental data, a highly accurate set of NMR parameters can be obtained. This method is particularly valuable for molecules with complex spin systems or where subtle spectral differences can have significant structural implications. While no specific QM-HiFSA studies on this compound were found, the application of this technique to other complex molecules demonstrates its potential for achieving a highly detailed and accurate spectroscopic characterization.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is commonly used to determine the molecular weight of a compound and to gain structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a typical GC-MS analysis, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its fragment ions are then separated based on their mass-to-charge ratio (m/z) and detected.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (137.18 g/mol ). The fragmentation pattern would likely involve the loss of the propyl group, the aldehyde group, and other characteristic cleavages of the pyrrole ring. Analysis of the fragmentation of related compounds can provide insight into the expected fragmentation pathways. For instance, pyrrole-2-carboxaldehyde shows a prominent molecular ion peak at m/z 95, which is also the base peak. nist.gov The mass spectrum of 1-ethyl-1H-pyrrole-2-carboxaldehyde would likely show a molecular ion at m/z 123. nih.gov

Table 3: Predicted and Known Mass Spectrometry Data for Pyrrole-2-carboxaldehyde Analogues

| Compound | Molecular Weight ( g/mol ) | Key m/z values |

| Pyrrole-2-carboxaldehyde | 95.10 | 95 (M⁺), 94 |

| 1-Ethyl-1H-pyrrole-2-carboxaldehyde | 123.15 | 123 (M⁺) |

| This compound | 137.18 | 137 (M⁺, predicted) |

Data sourced from multiple references. nist.govnih.gov This table is for illustrative purposes.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a crucial technique for the precise determination of molecular formulas. For derivatives of pyrrole-2-carboxaldehyde (Py-2-C), HRESIMS has been instrumental in establishing the elemental composition of newly isolated compounds from various natural sources, including fungi and plants. mdpi.comnih.gov This technique provides the high accuracy mass measurement needed to confirm proposed structures derived from other spectroscopic methods like NMR.

Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.09134 | 127.2 |

| [M+Na]⁺ | 160.07328 | 136.2 |

| [M-H]⁻ | 136.07678 | 129.7 |

| [M+NH₄]⁺ | 155.11788 | 149.7 |

| [M+K]⁺ | 176.04722 | 134.7 |

| [M+H-H₂O]⁺ | 120.08132 | 121.3 |

Data sourced from PubChemLite. uni.lu

Vibrational and Electronic Spectroscopy

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides critical information about the functional groups and conformational properties of molecules. For this compound, the IR spectrum is expected to be dominated by vibrations of the pyrrole ring, the aldehyde group, and the N-propyl substituent.

Studies on the parent compound, 1H-pyrrole-2-carbaldehyde (P2C), using FTIR spectroscopy have identified the characteristic vibrational modes. nih.gov These studies, often combined with theoretical calculations, show that the molecule exists predominantly in a planar cis conformation, stabilized by an intramolecular interaction. nih.govresearchgate.net The addition of a propyl group at the N-1 position would introduce new bands corresponding to C-H stretching and bending vibrations of the alkyl chain, but the principal vibrations of the pyrrole-2-carbaldehyde core are expected to remain characteristic. The key difference would be the absence of the N-H stretching vibration, which is a prominent feature in the spectrum of the parent compound. scispace.com

Key IR Vibrational Frequencies for the Pyrrole-2-carbaldehyde Core

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~3390-3100 | N-H stretching (absent in 1-propyl derivative) |

| ν(C-H) | ~3100-3000 | Aromatic C-H stretching |

| ν(C-H) | ~2980-2850 | Aliphatic C-H stretching (from propyl group) |

| ν(C=O) | ~1673 | Carbonyl (aldehyde) stretching |

| ν(C=C), ν(C-N) | ~1615-1450 | Pyrrole ring stretching vibrations |

Frequencies are based on data for analogous compounds. scispace.comacgpubs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of pyrrole-2-carboxaldehyde derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. For the parent compound, 1H-pyrrole-2-carboxaldehyde, UV-Vis spectra are well-documented. nist.gov The introduction of an alkyl group, such as a propyl group, on the nitrogen atom is not expected to cause a major shift in the principal absorption maxima, as it does not significantly alter the core chromophore. The electronic transitions are primarily associated with the conjugated system of the formylpyrrole moiety. Spectroscopic analyses of various natural and synthetic pyrrole-2-carboxaldehydes confirm that the core structure dictates the UV-Vis profile. mdpi.comnih.gov

Raman Spectroscopy

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly useful for observing non-polar bonds and symmetric vibrations. A Raman spectrum for 1H-pyrrole-2-carboxaldehyde is available and shows characteristic bands for the pyrrole ring and the formyl group. nih.gov For this compound, the C=C and C=O stretching vibrations would be expected to be Raman active, as would the symmetric vibrations of the propyl group.

X-ray Diffraction Studies for Solid-State Structural Confirmation

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique has been applied to confirm the structures of complex pyrrole-2-carboxaldehyde derivatives isolated from natural sources. nih.gov However, a search of the current literature did not yield any specific X-ray diffraction data for this compound. For related compounds, such as certain iodo-substituted pyrrole-2-carbaldehydes, crystallographic data is also noted to be unavailable, suggesting that obtaining suitable crystals of these relatively simple derivatives can be challenging.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are a powerful tool for complementing experimental spectroscopic data. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been successfully applied to study pyrrole-2-carboxaldehyde. nih.govresearchgate.net These theoretical studies provide insights into:

Conformational Analysis: Calculations have confirmed that the cis conformer of 1H-pyrrole-2-carbaldehyde is more stable than the trans form by approximately 15 kJ mol⁻¹. nih.gov

Vibrational Frequencies: Theoretical calculations assist in the assignment of experimental IR and Raman bands to specific molecular vibrations. nih.govresearchgate.net

Molecular Properties: Properties such as dipole moments and electronic transitions can be accurately predicted, aiding in the interpretation of spectroscopic data. researchgate.net

For this compound, computational methods can predict its structural and electronic properties. For instance, the predicted octanol/water partition coefficient (XlogP) is 1.3, indicating its relative hydrophobicity. uni.lu High-level calculations, such as the Coupled Cluster (CCSD(T)) method used for studying related pyrrolyl radicals, could provide highly accurate spectroscopic parameters for future experimental detection. escholarship.org

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of pyrrole derivatives. These calculations are instrumental in understanding the distribution of electron density, molecular orbital energies, and the reactivity of these compounds.

For instance, studies on analogues like pyrrole-2-carbaldehyde ferrocenoylhydrazone have employed DFT methods to investigate their structure and tautomeric forms. nih.gov Quantum-chemical calculations showed that the ketoimine form of this ligand occupies an intermediate energetic position between two en-hydrazone forms, with one tautomer being the most stable due to its specific conformation. nih.gov

DFT calculations are also crucial for analyzing how intermolecular interactions affect electronic structure. In studies of hydrated pyrrole-2-carboxaldehyde (PCL) complexes, DFT and Time-Dependent DFT (TD-DFT) methods have been used to explore the ground and excited states. uni.lu These calculations revealed a significant charge transfer from the PCL molecule to the surrounding water molecules, which is facilitated by the formation of a water bridge. uni.lu This charge transfer has a direct impact on the molecule's vibrational modes and electronic transitions. uni.lu

Furthermore, DFT has been applied to pyrrol-2-yl chloromethyl ketone derivatives to understand how substituents and crystal packing influence molecular stability. google.com Single point calculations at the ωB97XD/6-311++G(d,p) level of theory indicated that systems forming N-H⋯O hydrogen bonds are more stable and possess greater interaction energies than those with C-H⋯O or C-H⋯Cl bonds. google.com Such insights are vital for predicting the behavior and properties of new synthetic analogues.

Table 1: Selected DFT Study Applications on Pyrrole-2-carbaldehyde Analogues

| Analogue Studied | Computational Method | Key Findings | Reference |

| Pyrrole-2-carbaldehyde ferrocenoylhydrazone | DFT | Determination of the most stable tautomeric form. | nih.gov |

| Hydrated Pyrrole-2-carboxaldehyde | DFT/TD-DFT | Significant charge transfer to water molecules; stabilization of complexes. | uni.lu |

| Pyrrol-2-yl chloromethyl ketones | ωB97XD/6-311++G(d,p) | N-H⋯O hydrogen bonds lead to greater stability compared to C-H⋯O/Cl bonds. | google.com |

Ab Initio Calculations for Energetic Features

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate energetic information for molecules. These methods are used to determine thermodynamic properties and reaction energetics.

For the parent molecule, pyrrole, the enthalpy of formation has been determined using high-level ab initio methods like CBS-QB3, yielding a value of ΔfH²⁹⁸ = 106.1 kJ/mol. mdpi.com This value shows excellent agreement with experimental data and serves as a fundamental parameter for kinetic models of pyrrole chemistry. mdpi.com

In the context of atmospheric chemistry, the reaction kinetics of pyrrole with hydroxyl (OH) radicals have been comprehensively modeled using ab initio calculations on the potential energy surface constructed at the M06-2X/aug-cc-pVTZ level. nih.gov These calculations revealed that the reaction mechanism is competitive, involving both OH-addition and direct H-abstraction pathways, with their favorability being dependent on temperature and pressure. nih.gov

For analogues such as the E and Z isomers of pyrrole-2-carbaldehyde oxime, MP2 calculations, a type of ab initio method, have been performed to assess conformational energetics. sigmaaldrich.com The calculations indicated that the syn conformation of both isomers is approximately 3.5 kcal/mol energetically less favorable than the anti conformation. sigmaaldrich.com This energy difference is a critical factor in determining the equilibrium population of each conformer.

Table 2: Calculated Energetic Features for Pyrrole and Analogues

| Compound/Reaction | Ab Initio Method | Calculated Property | Value | Reference |

| Pyrrole | CBS-QB3 | Enthalpy of Formation (ΔfH²⁹⁸) | 106.1 kJ/mol | mdpi.com |

| Pyrrole + OH Radical | M06-2X/aug-cc-pVTZ | Reaction Energetics | Pathway depends on T & P | nih.gov |

| Pyrrole-2-carbaldehyde oxime | MP2 | Relative Energy (Syn vs. Anti) | ~3.5 kcal/mol | sigmaaldrich.com |

Conformational Analysis and Rotational Isomerism of Acylpyrroles

The study of different spatial arrangements of a molecule, known as conformations, is crucial for understanding its properties and reactivity. chemicalbook.com For acylpyrroles like this compound, a key feature is the rotational isomerism around the single bond connecting the pyrrole ring to the carbonyl group of the carbaldehyde function.

This rotation gives rise to different conformers, primarily the planar s-cis (or O,N-syn) and s-trans (or O,N-anti) rotamers. The relative stability of these conformers is dictated by a balance of steric and electronic effects, including potential intramolecular hydrogen bonding and dipole-dipole interactions.

Computational studies on related molecules provide insight into this isomerism. For pyrrole-2-carboxylic acid, DFT calculations indicated that the s-cis conformation is preferred, allowing for the formation of stable dimers through hydrogen bonding. google.com Similarly, for pyrrole-2-carbaldehyde oxime, NMR studies combined with DFT and MP2 calculations have shown that both E and Z isomers preferentially adopt a conformation where the oxime group is syn with respect to the pyrrole ring. sigmaaldrich.com

Table 3: Conformational Preferences in Acylpyrrole Analogues

| Compound | Method(s) | Preferred Conformation | Key Stabilizing Factor | Reference |

| Pyrrole-2-carboxylic acid | DFT | s-cis | Dimerization via H-bonds | google.com |

| Pyrrole-2-carbaldehyde oxime (E and Z isomers) | NMR, MP2, DFT | syn (oxime relative to pyrrole) | Intramolecular H-bonding | sigmaaldrich.com |

Intermolecular Interactions and Hydrogen Bonding Analysis

The way molecules of this compound and its analogues interact with each other and with solvent molecules is governed by intermolecular forces, with hydrogen bonding being particularly significant for this class of compounds.

In analogues where the pyrrole nitrogen is unsubstituted (N-H), it can act as a hydrogen bond donor. Studies on pyrrol-2-yl chloromethyl ketone derivatives show the formation of strong N-H⋯O hydrogen bonds, which often organize the molecules into dimers or chains in the crystalline state. google.com For example, methyl pyrrole-2-carboxylate forms a chain motif stabilized by N-H⋯O bonds. google.com

When the pyrrole nitrogen is substituted, as in this compound, it can no longer act as a hydrogen bond donor. However, the carbonyl oxygen remains a potent hydrogen bond acceptor. Theoretical studies on pyrrole-2-carboxaldehyde in the presence of water show that weak intermolecular O-H⋯O and N-H⋯O-H hydrogen bonds form, and a network of water molecules can stabilize the complex. uni.lu

A more unconventional type of interaction is the N-H···π hydrogen bond. In the crystal structure of bis(2-pyrrolyl)methylferrocene, where conventional hydrogen bond acceptors are absent, intermolecular (pyrrole)N-H···π(pyrrole) interactions are observed, with N···(pyrrole centroid) distances ranging from 3.209 to 3.427 Å. Analysis of these interactions is critical for understanding molecular recognition and crystal engineering. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these interactions, as demonstrated in the study of pyrrole-2-carbaldehyde oxime, where it was suggested that an N-H···N bond is primarily electrostatic, while an N-H···O bond involves charge transfer. sigmaaldrich.com

Advanced Synthetic Applications and Role As a Platform Chemical

Precursors for Polyheterocyclic and Fused Ring Systems

1-propyl-1H-pyrrole-2-carbaldehyde serves as a key precursor in the synthesis of a variety of polyheterocyclic and fused ring systems. The reactivity of the aldehyde group, combined with the pyrrole (B145914) core, allows for a range of cyclization reactions. Research has shown that N-substituted 5-hydroxymethylpyrrole-2-carbaldehydes can undergo further cyclization to afford pyrrole-fused polyheterocyclic compounds. researchgate.net These compounds are recognized as potential intermediates for pharmaceuticals and functional materials. researchgate.net This reactivity highlights the potential of this compound to be transformed into complex heterocyclic structures through strategic synthetic design.

Building Blocks for Macrocycles and Porphyrin Derivatives

The synthesis of porphyrins and related macrocycles often relies on pyrrolic building blocks. Substituted pyrrole-2-carbaldehydes are crucial in this regard. It has been established that 4-alkyl-pyrrole-2-carbaldehydes are valuable intermediates for the synthesis of dipyrroles and tripyrroles, which are, in turn, key components in the construction of porphyrins with specific substitution patterns. google.com The general method for synthesizing meso-substituted porphyrins involves the oligomerization of a pyrrole and an aldehyde. rsc.org

In this context, this compound can be employed in condensation reactions with pyrrole to form dipyrromethanes. Further reaction of these dipyrromethanes, or their condensation with another molecule of the aldehyde, can lead to the formation of the porphyrin macrocycle. The N-propyl groups in the resulting porphyrin can modify its solubility, aggregation behavior, and electronic properties, which are critical for applications in areas such as catalysis and photodynamic therapy.

Table 1: Examples of Pyrrole Derivatives in Macrocycle Synthesis

| Pyrrole Building Block | Resulting Macrocycle Intermediate/Product | Reference |

|---|---|---|

| 4-Alkyl-pyrrole-2-carbaldehyde | Dipyrroles and Tripyrroles for Porphyrin Synthesis | google.com |

| Pyrrole and Aldehyde | meso-Substituted Porphyrins | rsc.org |

Intermediates in the Synthesis of Complex Organic Molecules

This compound is a recognized intermediate in the synthesis of more complex organic molecules. The pyrrole-2-carboxaldehyde skeleton is a feature in numerous naturally occurring compounds. mdpi.comnih.gov The aldehyde group provides a reactive handle for a multitude of chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions such as the Wittig and Grignard reactions.

For example, N-substituted pyrrole-2-carbaldehydes are key intermediates in the synthesis of small molecule drugs. Research has demonstrated the synthesis of novel pyrrole-based derivatives with potential anticonvulsant activity starting from compounds like this compound. Furthermore, the development of water-soluble derivatives of 1H-pyrrole-2-carbaldehyde has been pursued to create intermediates for small molecule anticancer drugs. researchgate.net These applications underscore the importance of this compound as a foundational element in medicinal chemistry.

Application in Materials Science for Novel Polymer and Coating Development

Pyrrole derivatives are of significant interest in materials science, particularly for the development of conductive polymers. The conjugated π-system of the pyrrole ring allows for electron delocalization, which is a prerequisite for electrical conductivity. The functionalization of the pyrrole ring, including at the nitrogen position, can fine-tune the properties of the resulting polymers.

While direct studies on polymers derived from this compound are not extensively documented, related compounds offer insight into its potential. For instance, 1-(2-propyn-1-yl)-1H-pyrrole-2-carbaldehyde, which features a reactive alkyne group, is utilized in the design of advanced materials such as conductive polymers and organic light-emitting diodes (OLEDs). chemimpex.com The aldehyde group of this compound can be converted into other functional groups suitable for polymerization, such as vinyl or acetylene (B1199291) groups, or it can be used to cross-link polymer chains. The N-propyl group can enhance the processability and solubility of the resulting polymers in organic solvents, facilitating their application as coatings and thin films.

Role in the Synthesis of Agrochemical Precursors

The pyrrole scaffold is present in a number of biologically active compounds used in agriculture. Research into new insecticidal agents has explored a variety of pyrrole derivatives. nih.gov The versatility of the pyrrole-2-carboxaldehyde structure makes it an attractive starting point for the synthesis of novel agrochemical precursors.

A related compound, 1-(2-propyn-1-yl)-1H-pyrrole-2-carbaldehyde, is noted as a building block in the development of agrochemicals. chemimpex.com The aldehyde functionality of this compound can be readily converted into imines, oximes, and hydrazones, which are common toxophores in pesticidal compounds. By reacting this compound with different amines or hydrazines, a library of potential agrochemicals can be generated for screening. The N-propyl substituent can contribute to the lipophilicity of the molecules, which can be a critical factor for their uptake and transport in target pests.

Synthons for the Creation of New Chemical Entities

In the language of synthetic chemistry, a synthon is a conceptual unit within a molecule that facilitates the formation of a chemical bond. This compound is a prime example of a versatile synthon. The aldehyde group is a classic electrophilic synthon, capable of reacting with a wide array of nucleophiles to build molecular complexity. smolecule.com This reactivity allows for its use in the creation of a diverse range of new chemical entities.

The combination of the N-propyl pyrrole core with the reactive aldehyde group makes this compound a valuable tool in drug discovery and medicinal chemistry. For example, it can be used to synthesize novel compounds with potential anticonvulsant or antibacterial activities. smolecule.com The N-propyl group can modulate the pharmacokinetic properties of the resulting molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. The ability to readily participate in multicomponent reactions further enhances its utility as a synthon, enabling the rapid assembly of complex molecules from simple precursors.

Table 2: Chemical Reactivity of this compound

| Reaction Type | Reactant | Product Type | Potential Application |

|---|---|---|---|

| Condensation | Hydroxylamine (B1172632) | Oxime | Intermediate for further functionalization |

| Nucleophilic Addition | Grignard Reagents | Secondary Alcohol | Building block for complex molecules |

| Cyclization | β-ketoesters | Fused Heterocycles | Synthesis of polyheterocyclic systems |

Emerging Trends and Future Research Directions

Development of Green and Sustainable Synthetic Methodologies for Pyrrole-2-carbaldehydes

The principles of green chemistry are increasingly influencing the synthesis of pyrrole-containing compounds. Researchers are moving away from traditional methods that often rely on harsh conditions and hazardous reagents, toward more environmentally benign alternatives.

A significant trend is the use of renewable feedstocks. One practical method involves the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes, also known as pyrralines. nih.gov This process is achieved through a reaction with primary amines and oxalic acid in dimethyl sulfoxide (B87167) (DMSO) at 90 °C. nih.govresearchgate.net This approach, a variant of the Maillard reaction, provides a direct route from biomass to highly functionalized pyrroles. nih.govresearchgate.net Similarly, N-substituted pyrrole (B145914) carboxylic acid derivatives can be sustainably synthesized by reacting primary amines with 3-hydroxy-2-pyrones, which are accessible from renewable sources. acs.org These reactions can be performed at mild temperatures (50–75 °C) without solvents or in aqueous solutions, highlighting their green credentials. acs.org

Another key area is the development of cleaner catalytic systems. A novel de novo synthesis of pyrrole-2-carbaldehyde derivatives utilizes an iodine/copper-mediated oxidative annulation. organic-chemistry.org This method avoids the use of stoichiometric hazardous oxidants by employing molecular oxygen as the terminal oxidant, with the aldehyde oxygen atom originating from O2. organic-chemistry.orgacs.orgnih.gov The reaction efficiently proceeds from aryl methyl ketones, arylamines, and acetoacetate (B1235776) esters. organic-chemistry.org

Furthermore, biocatalysis presents a frontier in sustainable synthesis. The enzymatic fixation of CO2 offers a green route to produce these aldehydes. mdpi.com Researchers have demonstrated the production of pyrrole-2-carbaldehyde from pyrrole by coupling a UbiD-type decarboxylase with a carboxylic acid reductase (CAR), achieving carbon fixation under ambient conditions. mdpi.com

Exploration of Novel Reaction Mechanisms and Selectivity Control

Understanding and controlling reaction mechanisms are paramount for synthesizing specifically substituted pyrroles. Recent research has shed light on the intricate pathways of pyrrole formation and functionalization, enabling greater control over selectivity.

The iodine/copper-catalyzed synthesis of pyrrole-2-carbaldehydes involves a proposed mechanism of sequential iodination, Kornblum oxidation, condensation, cyclization, and oxidative aromatization. organic-chemistry.org This detailed mechanistic understanding allows for high selectivity, preventing common side reactions like overoxidation to benzoic acids. organic-chemistry.org

In the context of classical reactions, the Hantzsch pyrrole synthesis has been re-examined. nih.govresearchgate.net While traditionally suffering from low yields, its adaptation to modern synthetic platforms has revealed new opportunities for control. nih.gov For instance, in flow chemistry setups, the hydrogen bromide (HBr) generated as a byproduct can be utilized in situ to hydrolyze tert-butyl esters, providing a one-step route to pyrrole-3-carboxylic acids. nih.govacs.org This demonstrates a sophisticated level of reaction control where a byproduct is harnessed for a subsequent transformation within the same process. nih.gov

Regiocontrolled synthesis is crucial for creating specific isomers. A two-step synthesis of 3,4-disubstituted pyrrole-2-carboxaldehydes from acyclic precursors has been developed using a Barton-Zard pyrrole synthesis to form pyrrole Weinreb amides, which are then reduced. nih.gov The regioselectivity of reactions on polyfunctionalized pyrroles has also been investigated. For example, 3,5-dichloro-1H-pyrrole-2,4-dicarbaldehyde reacts with secondary amines via condensation at the 2-carbaldehyde position, while its N-alkylated derivatives undergo substitution at the 5-chloro position, demonstrating how N-substitution can direct reactivity. researchgate.net

Computational Design and Prediction of New Pyrrole-Based Architectures

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. Structure-based design and predictive modeling are being extensively applied to the pyrrole scaffold to create novel architectures with tailored properties.

Quantitative Structure-Activity Relationship (QSAR) studies are used to model and predict the biological activities of pyrrole derivatives. For instance, 2D and 3D-QSAR models have been developed for N-substituted pyrroles to predict their inhibitory activity against HIV-1 gp41, providing guidance for designing more potent antiviral agents. nih.gov Similar computational approaches have been used to design pyrrole derivatives as inhibitors of MEK kinase. nih.gov

Molecular docking simulations are employed to predict the binding conformations of pyrrole-based ligands within the active sites of biological targets. nih.gov These studies complement QSAR analyses and provide a structural basis for observed activities, aiding in the rational design of new compounds. nih.gov For example, docking has been used to identify potential pyrrole-based compounds that target the colchicine-binding site of tubulin, a strategy for developing new anticancer agents. mdpi.com

Beyond drug design, computational methods are used to predict the fundamental properties of new pyrrole-based materials. Density Functional Theory (DFT) calculations have been used to investigate the thermodynamic and kinetic stability of designed high-energy-density compounds based on nitro-derivatives of pyrrole. researchgate.net Computational tools are also used to design pyrrole-based molecular junctions for applications in molecular electronics, such as single-molecule sensors. mdpi.com

Synthesis of Highly Functionalized and Structurally Diverse Pyrrole-2-carbaldehyde Analogues

The demand for novel chemical entities for drug discovery and materials science fuels research into the synthesis of pyrrole-2-carbaldehyde analogues with increased complexity and functional group diversity. A wide array of synthetic strategies is being explored to access these structures.

Classical methods remain relevant but are often modified for greater efficiency and scope. The Vilsmeier-Haack reaction is a preferred method for synthesizing pyrrole-2-carbaldehydes, while Friedel-Crafts type reactions are used for selective alkylation at the 4-position. google.com

Modern synthetic methods provide access to previously challenging structures. The Barton-Zard pyrrole synthesis, for example, allows for a regiocontrolled route to 3,4-disubstituted pyrrole-2-carboxaldehydes. nih.gov Diverse cyclization reactions are also being developed; one such route involves the reaction of azomethine ylides with olefins to produce novel, highly functionalized pyrrole derivatives. nih.gov Organocatalytic cycloadditions, such as the [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes, provide enantioselective pathways to complex fused-ring systems like pyrrolizines. nih.gov

The goal is often to create libraries of structurally diverse compounds for screening. Research has focused on synthesizing pyrrole-coupled carbothioamide derivatives as potential antibacterial agents against MRSA and pyrrole-fused pyrimidines targeting enzymes in Mycobacterium tuberculosis. researchgate.netbiointerfaceresearch.com These efforts highlight the importance of developing synthetic routes that can tolerate a wide range of functional groups and allow for systematic structural modification. researchgate.netbiointerfaceresearch.com The synthesis of specific analogues like 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde further illustrates the creation of valuable building blocks for medicinal chemistry and materials science. chemimpex.com

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, including pyrrole derivatives. This approach offers significant advantages over traditional batch processing, such as enhanced safety, improved efficiency, higher purity, and greater scalability. nih.govscispace.com

A landmark development is the first one-step continuous flow synthesis of pyrrole-3-carboxylic acids. nih.govresearchgate.net This method uses a microreactor to combine tert-butyl acetoacetates, amines, and 2-bromoketones in a Hantzsch reaction. nih.gov The process is highly efficient and atom-economical, and it allows for the synthesis of products directly from commercially available starting materials without the need to isolate intermediates. nih.govsyrris.com

The precise control over reaction parameters like temperature and residence time in a flow system enables reactions that are difficult or hazardous to perform in batch mode. youtube.com For example, highly reactive or unstable intermediates can be generated and immediately quenched in the flow stream, minimizing decomposition and side reactions. youtube.com The high surface-area-to-volume ratio in microreactors allows for superior heat transfer and mixing, leading to better yields and selectivity. youtube.com

The integration of flow chemistry has been used for the multi-step synthesis of pyrrole-3-carboxamides, including biologically active CB1 inverse agonists, in a single, uninterrupted process. nih.govacs.org This demonstrates the potential of continuous manufacturing to accelerate drug discovery by enabling the rapid and efficient generation of compound libraries. scispace.com Future research will likely focus on expanding the scope of flow reactions to produce a wider variety of complex pyrrole-2-carbaldehyde analogues and integrating in-line purification and analysis for fully automated synthesis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 1-propyl-1H-pyrrole-2-carbaldehyde, and how are yields optimized?

- Answer : The compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed reactions. For example, derivatives of pyrrole-2-carbaldehydes (e.g., 1-methyl-5-aryl analogs) are synthesized using pyridinium iodide salts under basic conditions, achieving yields between 28% and 86% depending on substituent steric/electronic effects . Optimization involves adjusting solvent polarity (e.g., petroleum ether/ethyl acetate gradients) and reaction time. Low yields (e.g., 28% for cyclopropyl substituents) may result from steric hindrance, requiring alternative catalysts like Pd/Cu systems for cross-coupling .

Q. How do NMR and HRMS data validate the structural integrity of this compound?

- Answer : ¹H NMR confirms the aldehyde proton at δ ~9.4–9.7 ppm, while pyrrole ring protons appear as doublets (δ 6.0–7.6 ppm). Propyl substituents show characteristic triplet/multiplet patterns (δ 0.7–4.0 ppm). ¹³C NMR identifies the aldehyde carbon at δ ~179 ppm and pyrrole carbons at δ 105–150 ppm . HRMS validates molecular ion peaks (e.g., [M+H]⁺) with deviations < 0.003 Da, ensuring purity. Discrepancies in integration or splitting (e.g., overlapping signals) are resolved via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling or cycloaddition reactions?

- Answer : The aldehyde group acts as an electrophilic site for nucleophilic additions (e.g., Grignard reactions), while the pyrrole ring participates in π-π stacking or metal coordination (e.g., Pd-mediated Suzuki couplings). Computational studies (DFT) reveal that electron-donating substituents (e.g., alkyl groups) enhance ring electron density, facilitating electrophilic substitution at the 5-position . For example, 5-aryl derivatives undergo Heck coupling with aryl halides, with regioselectivity controlled by steric effects of the propyl chain .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) in this compound derivatives be addressed using SHELX software?

- Answer : SHELXL refines high-resolution data by adjusting parameters like TWIN/BASF for twinned crystals. For low-resolution datasets, constraints (e.g., DFIX for bond lengths) stabilize refinement. The propyl chain’s conformational flexibility may require PART/SUMP restraints to model disorder . Validation tools (e.g., Rint < 5%, CCDC checks) ensure structural accuracy. Case studies show that derivatives with bulky substituents (e.g., cyclohexyl) require synchrotron radiation for adequate diffraction .

Q. What strategies resolve contradictory spectral or chromatographic data in derivatives of this compound?

- Answer : Discrepancies in TLC (e.g., unexpected Rf values) are addressed via orthogonal methods:

- HPLC-MS detects co-eluting impurities.

- DEPT-135 NMR distinguishes CH2/CH3 groups in propyl chains.

- X-ray crystallography resolves stereochemical ambiguities (e.g., axial vs. equatorial propyl orientation) . For example, a 0.003 Da HRMS error in [M+H]⁺ may indicate isotopic contributions, validated via isotopic pattern simulations .

Key Notes

- Methodological Focus : Emphasis on NMR/HRMS validation, SHELX refinement, and DFT-based mechanistic analysis.

- Advanced Topics : Includes strategies for resolving synthetic and analytical contradictions, leveraging multi-technique validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.